molecular formula C7H10N4O2 B1507062 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1227210-32-3

5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No. B1507062
CAS RN: 1227210-32-3
M. Wt: 182.18 g/mol
InChI Key: OELUSZMWYFSUSY-UHFFFAOYSA-N
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Description

“5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the molecular formula C7H10N4O2 . It’s a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .


Molecular Structure Analysis

The molecular weight of “this compound” is 182.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Studies : Efforts in synthesizing various derivatives of related pyrazine systems have been explored. For example, the synthesis of 3-methylisoxazolo[4,5-b]pyrazine and its derivatives highlights the methods and challenges in functionalizing these compounds (Abushanab, Lee, & Goodman, 1973).
  • Building Block for Further Synthesis : The compound has been used as a building block in synthetic chemistry. An example includes its preparation from 5-nitro-2H-pyrazole-3-carboxylic acid and subsequent applications in larger-scale syntheses (Shu et al., 2012).
  • Regiocontrolled Synthesis : A study presented a protocol for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines, demonstrating the versatility of pyrazole-5-aldehyde intermediates (Lindsay-Scott, Charlesworth, & Grozavu, 2017).

Biological Activities and Applications

  • Anticancer and Anti-Inflammatory Activities : Derivatives of pyrazolo[3,4-b]pyrazines were synthesized and evaluated for their anti-inflammatory and anti-cancer activities. This research provides insights into the potential therapeutic applications of these compounds (El-Kashef et al., 2018).
  • Antimicrobial Evaluation : Certain pyrazolopyranotriazolopyrimidine derivatives, which are structurally related, were synthesized and evaluated for their antimicrobial properties, indicating the scope of these compounds in developing new antimicrobial agents (Shamroukh et al., 2007).

Material Science and Other Applications

  • Use as Disperse Dyes : Some derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and applied as disperse dyes for polyester fibers, showcasing their utility in the textile industry (Rangnekar & Dhamnaskar, 1990).
  • Energetic Material Synthesis : The synthesis of poly nitro group substituted derivatives of related pyrazine compounds has been explored for their potential in creating high-energy materials (Liu et al., 2017).

properties

IUPAC Name

5-methyl-2-nitro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-9-2-3-10-6(5-9)4-7(8-10)11(12)13/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELUSZMWYFSUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728700
Record name 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227210-32-3
Record name 4,5,6,7-Tetrahydro-5-methyl-2-nitropyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227210-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with THF (350 mL), 124c (10.0 g, 32.2 mmol), 2M methylamine solution in THF (113 mL, 225 mmol) and stirred at room temperature for 72 h. After this time the reaction was concentrated to dryness under reduced pressure, and the resulting solid was stirred with a mixture of ethyl acetate (75 mL) and 10% aqueous potassium carbonate (75 mL). The aqueous layer was separated and extracted with ethyl acetate (2×75 mL). The combined organic extracts were washed with 10% aqueous potassium carbonate (75 mL), followed by brine (50 mL) and dried over sodium sulfate. The drying agent was removed by filtration, and the filtrate concentrated under reduced pressure to afford 128a in 97% yield (5.70 g) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 6.62 (s, 1H), 4.28 (t, 2H, J=5.4 Hz), 3.67 (s, 2H), 2.95 (t, 2H, J=5.4 Hz), 2.52 (s, 3H); MS (ESI+) m/z 183.0 (M+H)
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10 g
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0 (± 1) mol
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350 mL
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113 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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